1,1',1''-Methanetriyltris(2,3,5,6-tetrachlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,5,6-tetrachlorophenyl)methane is a chemical compound with the molecular formula C19H4Cl12. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is often used as an intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,3,5,6-tetrachlorophenyl)methane can be synthesized through a Friedel-Crafts reaction involving 1,2,4,5-tetrachlorobenzene and chloroform in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out in a glass pressure vessel at elevated temperatures (around 160°C) for a specified duration .
Industrial Production Methods
Industrial production of tris(2,3,5,6-tetrachlorophenyl)methane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tris(2,3,5,6-tetrachlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrachlorobenzoquinone, while reduction can produce partially dechlorinated phenylmethanes .
Scientific Research Applications
Tris(2,3,5,6-tetrachlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tris(2,3,5,6-tetrachlorophenyl)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, influencing their activity and function. Pathways involved include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methane
- Tris(4-carboxy-2,3,5,6-tetrachlorophenyl)methane
- Tris(2,4,6-trichloro-3,5-dinitrophenyl)methyl radical
Uniqueness
Tris(2,3,5,6-tetrachlorophenyl)methane is unique due to its specific chlorination pattern, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
105633-26-9 |
---|---|
Molecular Formula |
C19H4Cl12 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
3-[bis(2,3,5,6-tetrachlorophenyl)methyl]-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C19H4Cl12/c20-4-1-5(21)15(27)11(14(4)26)10(12-16(28)6(22)2-7(23)17(12)29)13-18(30)8(24)3-9(25)19(13)31/h1-3,10H |
InChI Key |
YZBVZRFMRURYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.